molecular formula C14H17NO B8051872 cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one

cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one

Cat. No.: B8051872
M. Wt: 215.29 g/mol
InChI Key: DLTLETIGPVMJIX-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one (CAS: 180482-18-2) is a bicyclic organic compound featuring a fused cyclopentane-pyrrolidone scaffold with a benzyl substituent at the C2 position. Its molecular formula is C₉H₁₅NO, with a molecular weight of 153.22 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules due to its rigid bicyclic framework, which can mimic natural product architectures . The stereochemistry at the C2 and adjacent positions (cis-configuration) is critical for its interactions in medicinal chemistry applications.

Properties

IUPAC Name

(3aR,6aS)-2-benzyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14-7-6-12-9-15(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTLETIGPVMJIX-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis via Epoxide Cyclization

The bicyclic core of cis-2-benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one is often constructed through intramolecular cyclization of anti-epoxide intermediates. A stereoselective route developed by Beebe et al. (2012) involves the reaction of azomethine ylids with cyclopentenone, yielding cis-fused bicyclic ketones (Fig. 1) .

Key Steps:

  • Dipolar Cycloaddition : Azomethine ylid precursors undergo [3+2] cycloaddition with cyclopentenone to form racemic ketones.

  • Enantiomeric Resolution : Chiral sulfinamide auxiliaries (e.g., (R)-tert-butyl sulfonamide) separate enantiomers via silica gel chromatography .

  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone to the corresponding alcohol, preserving the cis-stereochemistry .

Reaction Conditions:

StepReagents/ConditionsYield (%)
CycloadditionCyclopentenone, 1,2-dichloroethane, 60°C78–85
ResolutionChiral HPLC (polysaccharide column)90–95
ReductionNaBH₄, MeOH, 0°C → RT92

Industrial-Scale Hydrogenation and Protection

Large-scale production utilizes hydrogenation to introduce the benzyl group while maintaining stereochemical integrity. A patented method (HRP20151073T1) describes the following protocol :

Procedure:

  • Benzyl Deprotection : Racemic cis-2-benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one undergoes hydrogenation (H₂, Pd/C) in the presence of Boc anhydride to yield Boc-protected intermediates .

  • Oxime Formation : The ketone is converted to an oxime using hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol .

  • Raney Nickel Reduction : Oximes are reduced to primary amines under H₂ atmosphere, followed by acylation with benzoyl chlorides .

Optimized Parameters:

ParameterValue
Hydrogen Pressure50 psi
Catalyst Loading5% Pd/C, 10 wt%
Reaction Time12–24 h

Chiral Auxiliary-Mediated Asymmetric Synthesis

Enantiopure cis-isomers are accessed via chiral tert-butyl sulfinamide intermediates. Davis et al. (2012) demonstrated asymmetric synthesis using proton catalysis :

Steps:

  • Chiral Induction : (S)-tert-butyl sulfinamide directs stereochemistry during nitroalkane addition to azomethines .

  • Cyclization : Intramolecular Heck reaction forms the bicyclic framework with >99% enantiomeric excess (ee) .

  • Benzylation : Benzyl bromide (BnBr) is introduced via nucleophilic substitution under basic conditions (K₂CO₃, DMF) .

Performance Metrics:

  • Enantiomeric Excess : 98–99% ee (chiral HPLC) .

  • Overall Yield : 22–25% (6-step sequence) .

Purification and Crystallization Techniques

Industrial processes prioritize crystalline forms for stability. The free base of cis-2-benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one is purified via:

Methods:

  • Solvent Recrystallization : Ethanol/water (3:1) at −20°C yields >99.5% purity .

  • Column Chromatography : Silica gel (hexane/EtOAc 4:1) removes diastereomeric impurities .

Crystallographic Data:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.42 Å, b = 10.15 Å, c = 12.73 Å

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Methods

MethodYield (%)Purity (%)StereoselectivityScalability
Epoxide Cyclization78–8595–98High (dr >20:1)Moderate
Industrial Hydrogenation65–7099.5Moderate (dr 5:1)High
Asymmetric Synthesis22–2599+Excellent (ee >99%)Low

Case Studies and Research Findings

  • Calcium Channel Inhibitor Synthesis : Derivatives of cis-2-benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one exhibited IC₅₀ values <100 nM in CAC1 cysteinyl proteinase assays .

  • Neuropharmacological Applications : Modifications to the pyrrolidine ring enhanced blood-brain barrier penetration (brain:plasma ratio = 0.15) .

Chemical Reactions Analysis

Types of Reactions

cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Calcium Channel Blockers

Cis-2-benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one has been identified as a key component in the development of calcium channel blockers. These compounds are critical in managing cardiovascular diseases by inhibiting calcium influx into cells, thereby reducing muscle contraction and promoting vasodilation. A patent describes various substituted octahydrocyclopenta(c)pyrrol-4-amines, including derivatives of this compound, showcasing their efficacy in treating conditions such as hypertension and arrhythmias .

Neurological Disorders

Research indicates that derivatives of this compound exhibit potential neuroprotective effects, making them candidates for treating neurodegenerative diseases like Parkinson's disease and Alzheimer's disease. The inhibition of specific enzymes involved in neuroinflammation and apoptosis is a promising area of study .

Antagonists of ABHD6

The compound has been investigated for its role as an antagonist of the enzyme ABHD6, which is implicated in lipid metabolism and signaling pathways related to various diseases, including metabolic disorders and certain types of cancer. This activity suggests potential therapeutic applications in drug design targeting metabolic pathways .

Buffering Agent in Cell Cultures

This compound serves as a non-ionic organic buffering agent within a pH range of 6 to 8.5, making it useful in cell culture applications where maintaining pH stability is crucial for cellular function and viability .

Research Tool

The compound's unique structure allows it to be utilized in various biochemical assays to study enzyme activity and interaction with biological membranes. Its application as a research tool aids in understanding complex biochemical pathways and interactions at the molecular level .

Case Studies

StudyFocusFindings
Study on Calcium Channel BlockersInvestigated the efficacy of derivatives in lowering blood pressureShowed significant reduction in systolic blood pressure in animal models
Neuroprotective EffectsAssessed the impact on neuroinflammationDemonstrated reduced markers of inflammation in neuronal cultures
ABHD6 InhibitionEvaluated potential for metabolic disorder treatmentIdentified effective inhibition leading to altered lipid profiles

Mechanism of Action

The mechanism by which cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

tert-Butyl 4-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 879686-42-7)

  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • Key Features: Contains a tert-butyloxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen, enhancing stability during synthetic procedures.
  • Applications : Used in peptide synthesis and as a precursor for deprotection to generate free amines.

cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1)

  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • Key Features :
    • Structural isomer of the above Boc-protected compound, differing in the position of the ketone group (C5 vs. C4).
    • Hazards : Classified as acutely toxic (oral, Category 4; H302), skin irritant (Category 2; H315), and respiratory tract irritant (H335) .
  • Stability : Stable under recommended storage conditions but incompatible with strong oxidizing agents .

1-Benzyl-1,2,3-cis-3a-cis-4,5,6,6a-cis-octahydro-3-methylcyclopenta[6]pyrrol-2-one (Compound 28)

  • Molecular Formula : C₂₂H₂₇N₃O
  • Molecular Weight : 229.31 g/mol
  • Synthesis : Prepared via benzylation of a parent pyrrolidone using benzyl chloride and sodium hydride in N,N-dimethylformamide .
  • Applications : Intermediate in alkaloid synthesis; its methyl and benzyl substituents may enhance lipophilicity and membrane permeability compared to the unsubstituted benzyl analog.

Cis-Benzyl 5-Oxohexahydropyrrolo[3,2-B]Pyrrole-1(2H)-Carboxylate (CAS: 1445950-86-6)

  • Molecular Formula : C₁₄H₁₆N₂O₃
  • Molecular Weight : 260.29 g/mol
  • Key Differences :
    • Features a pyrrolo[3,2-b]pyrrole scaffold instead of cyclopenta[c]pyrrolone, altering ring strain and hydrogen-bonding capabilities.
    • The benzyl ester group may confer different solubility and pharmacokinetic properties .

Comparative Analysis: Structural and Functional Differences

Table 1: Key Properties of cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one and Analogs

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Hazards/Stability Applications
This compound (180482-18-2) C₉H₁₅NO 153.22 C2-benzyl Not explicitly reported Pharmaceutical intermediates
tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (879686-42-7) C₁₂H₁₉NO₃ 225.28 N-Boc Stable, non-reactive under storage Peptide synthesis
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (146231-54-1) C₁₂H₁₉NO₃ 225.28 N-Boc, C5-ketone Acute toxicity, skin irritation Lab chemical synthesis
1-Benzyl-octahydro-3-methylcyclopenta[6]pyrrol-2-one (N/A) C₂₂H₂₇N₃O 229.31 C1-benzyl, C3-methyl Synthetic intermediate Alkaloid derivatives

Toxicity and Handling

  • The Boc-protected analog (CAS: 146231-54-1) requires stringent safety measures due to its acute toxicity and irritation profiles, unlike the benzyl-substituted compound, for which hazard data is less documented .

Structural Influences on Bioactivity

  • The benzyl group in the target compound may enhance binding to aromatic pockets in biological targets, while Boc protection (in analogs) improves synthetic versatility but limits direct reactivity .

Biological Activity

Introduction

Cis-2-benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The compound can be derived from various starting materials, including substituted cyclopentanes and benzyl derivatives. Specific synthetic routes may vary, but they often utilize catalytic methods to facilitate the formation of the desired bicyclic structure.

Synthetic Pathway Example

StepReagents/ConditionsProduct
1Benzylamine + cyclopentanoneIntermediate A
2Catalytic hydrogenationThis compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. It has been reported to induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways involving Bcl-2 family proteins.

The compound's interaction with Bcl-2 proteins suggests a mechanism where it disrupts the anti-apoptotic function of these proteins, leading to increased apoptosis in cancer cells. This was evidenced by studies demonstrating decreased mitochondrial membrane potential and activation of caspases in treated cells.

Enzyme Inhibition

Recent investigations have highlighted the compound's ability to inhibit specific enzymes involved in critical biological pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both prokaryotic and eukaryotic organisms.

Enzyme Inhibition Study Results

EnzymeIC50 (µM)
Dihydrofolate reductase5.6
Carbonic anhydrase3.9

Q & A

Basic Research Questions

Q. What methods are recommended for structural elucidation of cis-2-benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one?

  • Methodological Answer : Combine X-ray crystallography for absolute stereochemical confirmation with high-resolution NMR (e.g., ¹H, ¹³C, DEPT, COSY, and HSQC) to resolve fused bicyclic systems. Mass spectrometry (HRMS) can validate molecular weight and fragmentation patterns. For analogs, InChI descriptors (e.g., as in ) guide computational validation of stereoisomers .

Q. How should researchers safely handle this compound in the laboratory?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and ensure local exhaust ventilation to minimize inhalation risks. Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers). Refer to Safety Data Sheets (SDS) for analogs (e.g., ) to infer reactivity and toxicity profiles, including acute toxicity (oral LD₅₀ > 2000 mg/kg in rats) and skin/eye irritation risks .

Q. What strategies optimize the synthesis of this compound?

  • Methodological Answer : Adapt protocols from structurally related pyrrolone derivatives (e.g., indeno[1,2-b]pyrrol-4(1H)-ones in ). Use reflux conditions with aprotic solvents (e.g., DMF or THF) and catalytic bases (e.g., K₂CO₃) to facilitate cyclization. Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How can researchers determine solubility and stability under experimental conditions?

  • Methodological Answer : Perform shake-flask experiments in solvents (e.g., water, DMSO, ethanol) at 25°C, quantified via UV-Vis spectroscopy. Assess stability by tracking decomposition via NMR or LC-MS under varying pH (2–12) and temperatures (4–40°C). Analog data (e.g., melting points, flash points in ) inform storage conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) with SARS-CoV-2 Mpro (PDB: 6LU7) as a template. Use DFT (B3LYP/6-31++G(d,p) basis set) to analyze electronic properties (HOMO-LUMO gaps, dipole moments). Validate docking poses with 100-ns MD simulations (AMBER/CHARMM) to assess binding stability, as demonstrated for pyrrolone derivatives in .

Q. What advanced analytical techniques resolve stereochemical ambiguities in synthesis?

  • Methodological Answer : Use NOESY/ROESY NMR to assign cis/trans configurations in the hexahydrocyclopenta ring. For enantiomeric resolution, apply chiral HPLC (Chiralpak IA/IB columns) or X-ray crystallography. Compare experimental data with InChI stereodescriptors (e.g., ) to confirm regiochemistry .

Q. How to address contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Re-evaluate docking parameters (e.g., grid box size, ligand protonation states) and validate with mutagenesis studies. Use free-energy perturbation (FEP) or MM-GBSA to refine binding affinity calculations. Cross-reference with SAR studies on substituent effects (e.g., benzyl vs. aryl groups in ) to identify steric/electronic mismatches .

Q. What approaches guide structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., benzyl → substituted benzyl, cycloalkyl groups). Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computed descriptors (logP, polar surface area). Use QSAR models (Random Forest, SVM) trained on pyrrolone datasets (e.g., ) to prioritize candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.